(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Description
The compound (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a 3,4,5-trimethoxyphenyl moiety. Its structural design is inspired by tubulin polymerization inhibitors, where the trimethoxyphenyl group is a critical pharmacophore for anticancer activity .
Properties
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-15(6-8-17)18-13-29-22(24-18)16(12-23)9-14-10-19(26-2)21(28-4)20(11-14)27-3/h5-11,13H,1-4H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUQFUQVMSDFBH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, methoxyphenyl groups, and an acrylonitrile moiety. The presence of multiple functional groups contributes to its diverse biological activities.
Structural Formula
- Molecular Formula : C21H18N2O3S
- Molecular Weight : 378.44 g/mol
- CAS Number : 5334137
Structural Representation
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: In Vitro Anticancer Evaluation
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against cancer cells.
- Mechanism : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH and ABTS assays.
Results from Antioxidant Assays
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results indicate that this compound possesses considerable free radical scavenging ability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expressions.
- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Antimicrobial Mechanism : The thiazole ring may interfere with bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues reported in the literature:
- Thiazole-acrylonitrile hybrids : Compounds such as (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (, compound 15) and (E)-3-(2-phenylthiazol-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (, compound 15b) highlight the importance of the thiazole ring and trimethoxyphenyl group. The substitution pattern (e.g., 4-methoxyphenyl vs. 4-nitrophenyl in ) influences electronic properties and steric interactions, modulating binding to biological targets like tubulin .
- Methoxy group positioning : The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of potent tubulin inhibitors (e.g., combretastatin A-4, IC50 = 7 nM ). Analogues with fewer methoxy groups, such as (E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (), exhibit reduced activity, underscoring the necessity of the trimethoxy motif for optimal interactions with tubulin’s colchicine-binding site .
Table 1: Anticancer Activity of Selected Analogues
*TMP = trimethoxyphenyl
- Anticancer potency: The benzo[d]thiazol-2-yl analogue () demonstrates sub-micromolar GI50 values, comparable to clinical tubulin inhibitors.
- Antimicrobial activity : Unlike the target compound, some thiazole-acrylonitriles exhibit antibacterial effects (e.g., 2-(benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile against S. aureus ), highlighting substituent-dependent shifts in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
